Cas no 2089682-24-4 ((1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-3-YL)ethan-1-amine)
2089682-24-4 structure
Product Name:(1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-3-YL)ethan-1-amine
CAS-nummer:2089682-24-4
MF:C6H10F3NO
MW:169.144912242889
CID:5576034
PubChem ID:145708391
Update Time:2023-08-02
(1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-3-YL)ethan-1-amine Chemische en fysische eigenschappen
Naam en identificatie
-
- (1R)-2,2,2-TRIFLUORO-1-(TETRAHYDROFURAN-3-YL)ETHAN-1-AMINE
- 2089682-24-4
- 3-Furanmethanamine, tetrahydro-α-(trifluoromethyl)-, (αR)-
- (R)-2,2,2-trifluoro-1-(tetrahydrofuran-3-yl)ethan-1-amine
- (1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-3-YL)ethan-1-amine
-
- Inchi: 1S/C6H10F3NO/c7-6(8,9)5(10)4-1-2-11-3-4/h4-5H,1-3,10H2/t4?,5-/m1/s1
- InChI-sleutel: JOWFPQPRIGAJRY-BRJRFNKRSA-N
- LACHT: FC([C@@H](C1COCC1)N)(F)F
Berekende eigenschappen
- Exacte massa: 169.07144843g/mol
- Monoisotopische massa: 169.07144843g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 11
- Aantal draaibare bindingen: 1
- Complexiteit: 136
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 1
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 0.7
- Topologisch pooloppervlak: 35.2Ų
Experimentele eigenschappen
- Dichtheid: 1.248±0.06 g/cm3(Predicted)
- Kookpunt: 192.2±35.0 °C(Predicted)
- pka: 5.26±0.50(Predicted)
(1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-3-YL)ethan-1-amine Gerelateerde literatuur
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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